molecular formula C16H17N5OS B12277972 4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12277972
M. Wt: 327.4 g/mol
InChI Key: IBTACGRNAXCGME-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring. This can be done by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under reflux conditions.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings. This can be achieved by reacting the pyrazole derivative with the thiadiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield thiols or amines, and substitution can yield various substituted derivatives.

Scientific Research Applications

4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may have similar biological activities and applications.

    Pyrazole Derivatives: These compounds share the pyrazole ring and may have similar chemical reactivity and applications.

    Carboxamide Derivatives: These compounds share the carboxamide group and may have similar pharmacological properties.

The uniqueness of this compound lies in its combination of these structural features, which can result in unique biological activities and applications.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

4-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-11-15(23-20-19-11)16(22)17-8-7-12-3-5-13(6-4-12)14-9-18-21(2)10-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)

InChI Key

IBTACGRNAXCGME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C

Origin of Product

United States

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